1-Ethyl-3-(4-Fluorphenyl)piperazin

Übersicht

Beschreibung

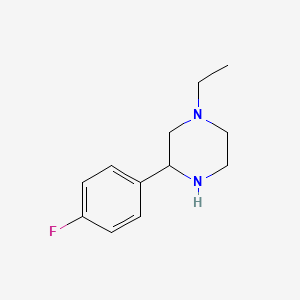

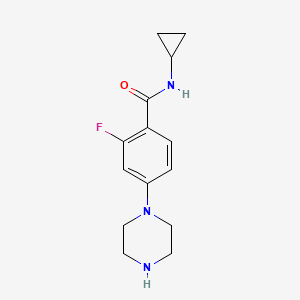

1-Ethyl-3-(4-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-3-(4-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(4-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Piperazin ist das dritthäufigste Stickstoff-Heterocyclus in der Arzneimittelforschung . Es ist der Schlüsselbaustein mehrerer Blockbuster-Medikamente wie Imatinib (auch vermarktet als Gleevec) oder Sildenafil, verkauft als Viagra . Das Vorhandensein des zusätzlichen Stickstoffs ermöglicht die Anpassung der 3D-Geometrie an der distalen Position des sechsgliedrigen Rings, was mit Morpholin oder Piperidin, den engsten sechsgliedrigen ringförmigen heterocyclischen Analoga von Piperazinen, nicht einfach erreichbar ist .

Medizinische Chemie

Piperazin ist in verschiedenen pharmakologischen Wirkstoffen mit anxiolytischen, antiviralen, kardioprotektiven, krebshemmenden und antidepressiven Eigenschaften verbreitet . Die Stickstoffatomstellen dienen als Wasserstoffbrücken-Donoren/Akzeptoren, wodurch die Wechselwirkungen mit Rezeptoren abgestimmt und die Wasserlöslichkeit und Bioverfügbarkeit erhöht werden .

Synthese von N,N -disubstituiertem Piperazin

1-(4-Fluorphenyl)piperazin wurde bei der Synthese von N,N -disubstituiertem Piperazin verwendet .

C–H-Funktionalisierung

Es wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dieser Prozess ermöglicht die Herstellung funktionalisierter Piperazine .

Photoredoxchemie

Piperazine werden in der Photoredoxchemie verwendet, einem Zweig der Chemie, der sich mit den Auswirkungen von Licht auf chemische Reaktionen befasst .

Heterocyclische Chemie

Piperazine sind ein wichtiger Bestandteil der heterocyclischen Chemie, die sich mit der Synthese und Anwendung heterocyclischer Verbindungen befasst .

Biochemische Analyse

Biochemical Properties

1-Ethyl-3-(4-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as α-amylase, which is crucial for the hydrolysis of carbohydrates into glucose . The compound acts as an inhibitor of α-amylase, thereby potentially reducing glucose levels in the blood. This interaction is characterized by the binding of 1-Ethyl-3-(4-fluorophenyl)piperazine to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of 1-Ethyl-3-(4-fluorophenyl)piperazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors . The compound’s interaction with these receptors can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, 1-Ethyl-3-(4-fluorophenyl)piperazine can modulate neurotransmitter release, impacting mood and behavior.

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(4-fluorophenyl)piperazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions . For example, its binding to α-amylase results in enzyme inhibition, while its interaction with serotonin receptors can activate downstream signaling pathways. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(4-fluorophenyl)piperazine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Ethyl-3-(4-fluorophenyl)piperazine in vitro has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(4-fluorophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enzyme inhibition and modulation of neurotransmitter release. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential organ damage. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.

Metabolic Pathways

1-Ethyl-3-(4-fluorophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as hydroxylation and conjugation, which are essential for its elimination from the body. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its biotransformation.

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(4-fluorophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, leading to its accumulation in specific tissues. This distribution pattern is critical for its pharmacological effects, as it determines the compound’s localization and concentration within the body.

Subcellular Localization

1-Ethyl-3-(4-fluorophenyl)piperazine exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence cellular metabolism and energy production. Understanding the subcellular localization of 1-Ethyl-3-(4-fluorophenyl)piperazine is essential for elucidating its biochemical mechanisms.

Eigenschaften

IUPAC Name |

1-ethyl-3-(4-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLZNHHURYNMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1490533.png)

![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1490549.png)